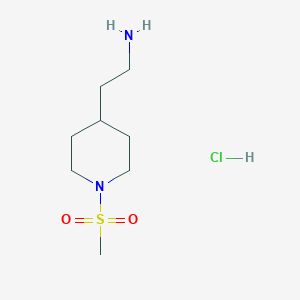

2-(1-Methanesulfonyl-piperidin-4-yl)-ethylamine hydrochloride

CAS No.: 1158209-14-3

Cat. No.: VC8052463

Molecular Formula: C8H19ClN2O2S

Molecular Weight: 242.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1158209-14-3 |

|---|---|

| Molecular Formula | C8H19ClN2O2S |

| Molecular Weight | 242.77 g/mol |

| IUPAC Name | 2-(1-methylsulfonylpiperidin-4-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)10-6-3-8(2-5-9)4-7-10;/h8H,2-7,9H2,1H3;1H |

| Standard InChI Key | ZRYPMESIEWQDFA-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)N1CCC(CC1)CCN.Cl |

| Canonical SMILES | CS(=O)(=O)N1CCC(CC1)CCN.Cl |

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound consists of a six-membered piperidine ring substituted with a methanesulfonyl group (-SO2CH3) at the nitrogen atom (1-position) and a 2-aminoethyl group (-CH2CH2NH2) at the 4-position. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations. The molecular formula is C8H18N2O2S·HCl, with a molecular weight of 242.76 g/mol.

Synthesis and Optimization

Grignard Reagent-Mediated Alkylation

A method adapted from sulfonylated piperidine syntheses involves:

-

Sulfonylation of Piperidine: Reacting piperidine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield 1-methanesulfonyl-piperidine .

-

Ethylamine Side Chain Introduction:

Coupling Reactions

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in polar solvents (water, methanol, DMF) due to the hydrochloride salt; limited solubility in non-polar solvents (logP ≈ -1.2) .

-

Stability: Stable under ambient conditions but hygroscopic; recommended storage at 2–8°C under nitrogen .

Spectroscopic Data

-

1H NMR (400 MHz, D2O): δ 3.45–3.37 (m, 1H, piperidine-H), 2.98 (s, 3H, SO2CH3), 2.64 (t, 2H, CH2NH2), 2.25–2.21 (m, 2H, piperidine-CH2), 1.93–1.65 (m, 4H, piperidine-CH2) .

-

IR (KBr): 3340 cm⁻¹ (N-H stretch), 1320 cm⁻¹ (S=O asym), 1145 cm⁻¹ (S=O sym) .

Pharmacological and Industrial Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Kinase Inhibitors: Structural analogs are used in oncology (e.g., targeting PI3K/mTOR pathways) .

-

Antihistamines: Piperidine derivatives are common in allergy medications (e.g., loratadine analogs) .

Chemical Biology Probes

Functionalization of the ethylamine group enables conjugation with fluorescent tags or biotin for target engagement studies .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume